molecular formula C16H17N3O2 B3033603 5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline CAS No. 1082307-02-5

5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline

Cat. No.: B3033603
CAS No.: 1082307-02-5
M. Wt: 283.32 g/mol
InChI Key: AAHLHOSWBMDOMF-UHFFFAOYSA-N
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Description

5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with dimethoxy and methylaniline substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline typically involves the condensation of 5,6-dimethoxy-1H-benzo[d]imidazole with 2-methylaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzimidazole compounds .

Scientific Research Applications

5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethoxy-1H-benzo[d]imidazole
  • 2-Methylaniline
  • 5,6-Dimethoxy-2-methylbenzimidazole

Uniqueness

5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-(5,6-dimethoxy-1H-benzimidazol-2-yl)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-9-4-5-10(6-11(9)17)16-18-12-7-14(20-2)15(21-3)8-13(12)19-16/h4-8H,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHLHOSWBMDOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=C(C=C3N2)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline
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5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline
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5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline
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5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline
Reactant of Route 5
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5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline
Reactant of Route 6
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5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline

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